molecular formula C17H20N2O3 B2636841 (E)-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(furan-2-yl)acrylamide CAS No. 1421587-05-4

(E)-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(furan-2-yl)acrylamide

Cat. No. B2636841
CAS RN: 1421587-05-4
M. Wt: 300.358
InChI Key: DOAOXAZBWMKPRK-MDZDMXLPSA-N
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Description

The compound is a complex organic molecule that contains a furan ring, a dimethylamino group, and an acrylamide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The dimethylamino group consists of a nitrogen atom bonded to two methyl groups and one other carbon-containing group. Acrylamide is a compound with a functional group that consists of a vinyl group flanked by an amide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of the furan ring, the dimethylamino group, and the acrylamide group. The furan ring would introduce a degree of aromaticity into the molecule . The dimethylamino group would likely introduce some basicity, given the presence of the nitrogen atom. The acrylamide group could potentially introduce some polarity into the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the furan ring, the dimethylamino group, and the acrylamide group. The furan ring, being aromatic, might undergo reactions typical of aromatic compounds . The dimethylamino group could potentially undergo reactions typical of amines. The acrylamide group might undergo reactions typical of amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the furan ring, the dimethylamino group, and the acrylamide group. The furan ring might contribute to the compound’s aromaticity . The dimethylamino group might contribute to the compound’s basicity. The acrylamide group might contribute to the compound’s polarity .

Scientific Research Applications

Crystal Structure Analysis

Crystal structures of related N-tosylacrylamide compounds have been studied to understand their molecular conformation and interactions. These studies reveal the spatial arrangement of molecules and the nature of hydrogen bonding, which is crucial for understanding the properties and reactivity of similar acrylamide compounds (Cheng et al., 2016).

Interaction with Proteins

Research on p-hydroxycinnamic acid amides, which share structural similarities with the compound , has explored their interactions with bovine serum albumin (BSA). This involves investigating fluorescence binding to understand the compound's potential for drug delivery systems or as a bioactive molecule (Meng et al., 2012).

Green Chemistry Synthesis

The compound has been synthesized under microwave radiation in a study exploring green chemistry approaches. This method highlights the potential for environmentally friendly synthesis techniques in creating similar acrylamide derivatives (Jimenez et al., 2019).

Antitumor Activity

Studies have investigated the synthesis of related acrylamide derivatives for their antitumor activities. This research contributes to the development of new therapeutic agents against specific cancer cell lines, showcasing the pharmaceutical applications of acrylamide derivatives (Fahim et al., 2019).

Material Science Applications

Acrylamide derivatives, including those with dimethylamino groups, have been used to create color-formers for carbonless imaging. This application demonstrates the versatility of acrylamide compounds in material science, particularly in the development of responsive and adaptive materials (Katritzky et al., 1997).

Molecular Recognition

Research has shown that acrylamide oligomers can selectively recognize and transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. This property is significant for applications in separation processes and chemical sensing (Sawada et al., 2000).

Mechanism of Action

Without specific information on this compound, it’s difficult to speculate on its mechanism of action. The properties of the compound would likely be influenced by the presence of the furan ring, the dimethylamino group, and the acrylamide group .

Future Directions

Research into compounds like this one could potentially yield interesting results, given the presence of the furan ring, the dimethylamino group, and the acrylamide group. These groups are all found in a variety of biologically active compounds, so a compound containing all three could potentially have interesting biological activity .

properties

IUPAC Name

(E)-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-19(2)14-7-5-13(6-8-14)16(20)12-18-17(21)10-9-15-4-3-11-22-15/h3-11,16,20H,12H2,1-2H3,(H,18,21)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAOXAZBWMKPRK-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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